molecular formula C21H21N3O4S B2643870 N-(2,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide CAS No. 701241-11-4

N-(2,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide

Cat. No.: B2643870
CAS No.: 701241-11-4
M. Wt: 411.48
InChI Key: CLWJXXCIIXTXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide is a synthetic organic compound featuring a quinazolinone core substituted with a prop-2-enyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide group is further substituted with a 2,5-dimethoxyphenyl ring.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-4-11-24-20(26)15-7-5-6-8-16(15)23-21(24)29-13-19(25)22-17-12-14(27-2)9-10-18(17)28-3/h4-10,12H,1,11,13H2,2-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWJXXCIIXTXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide is a synthetic compound that belongs to the quinazolinone family. This compound has gained attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20H22N3O4S
Molecular Weight402.47 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has indicated that compounds within the quinazolinone family exhibit significant anticancer properties. A study demonstrated that derivatives of quinazolinones could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound this compound has shown potential against cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have also been investigated. Quinazolinone derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. In vitro studies suggest that this compound can reduce the expression of inflammatory markers, indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of quinazolinone derivatives has been documented in several studies. The specific compound has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth. The presence of the sulfanyl group is believed to enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis .

The mechanism of action for this compound involves multiple pathways:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced proliferation.
  • Induction of Apoptosis : It can activate apoptotic pathways by modulating Bcl-2 family proteins and caspases.
  • Anti-inflammatory Pathways : By downregulating NF-kB and other pro-inflammatory transcription factors, it reduces inflammation.

Study 1: Anticancer Efficacy

A study published in 2011 evaluated various quinazolinone derivatives for their anticancer properties. The results indicated that this compound exhibited an IC50 value significantly lower than other tested compounds, suggesting high potency against cancer cell lines .

Study 2: Anti-inflammatory Effects

In a separate study focusing on inflammation, this compound was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests its potential use in treating conditions characterized by chronic inflammation .

Study 3: Antimicrobial Testing

A recent investigation into the antimicrobial properties revealed that this compound had effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is notable for its structural features that may confer unique biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, preventing their division and proliferation.
  • Apoptosis Induction : They may promote programmed cell death (apoptosis) in malignant cells, contributing to their anticancer effects.

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial activity against various pathogens. The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with essential metabolic processes.

Anti-inflammatory Effects

This compound might exhibit anti-inflammatory properties by modulating inflammatory pathways. Studies suggest that related compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response.

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the effects of quinazoline derivatives on human cancer cell lines. The findings demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

Case Study 2: Antimicrobial Activity

Research conducted on a series of sulfanyl-containing compounds revealed that they exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity and inhibition of vital metabolic pathways .

Case Study 3: Anti-inflammatory Properties

In vitro studies showed that related compounds could inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

  • Backbone: Rip-B contains a benzamide group linked to a 3,4-dimethoxyphenethylamine, whereas the target compound features a sulfanylacetamide-quinazolinone scaffold with a 2,5-dimethoxyphenyl substituent.
  • Substituent Position : The methoxy groups in Rip-B are at positions 3 and 4 on the phenyl ring, compared to 2 and 5 in the target compound. This positional variation may influence electronic properties and receptor binding.

Comparison with Benzothiazole-Based Acetamides (EP3 348 550A1)

The European patent EP3 348 550A1 describes acetamide derivatives with a benzothiazole core, including N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide , which shares the 2,5-dimethoxyphenyl group with the target compound .

Key Differences :

Feature Target Compound Benzothiazole Analog
Core Structure Quinazolinone (4-oxo-3-prop-2-enylquinazolin-2-yl) Benzothiazole (6-trifluoromethylbenzothiazole-2-yl)
Substituents Prop-2-enyl, sulfanylacetamide Trifluoromethyl, acetamide
Methoxy Position 2,5-dimethoxyphenyl 2,5-dimethoxyphenyl
Potential Bioactivity Likely kinase inhibition or antimicrobial effects (quinazolinone-based) Enhanced lipophilicity and metabolic stability (CF₃ group)

Functional Implications :

  • The trifluoromethyl group in the benzothiazole analog improves metabolic stability and membrane permeability, whereas the prop-2-enyl group in the target compound may offer reactivity for covalent binding or prodrug strategies.
  • Both compounds’ 2,5-dimethoxyphenyl groups could target similar aromatic interaction sites in enzymes or receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.